N-[4-(2-Cyanoethyl)phenyl]acetamide
Description
Properties
Molecular Formula |
C11H12N2O |
|---|---|
Molecular Weight |
188.23 g/mol |
IUPAC Name |
N-[4-(2-cyanoethyl)phenyl]acetamide |
InChI |
InChI=1S/C11H12N2O/c1-9(14)13-11-6-4-10(5-7-11)3-2-8-12/h4-7H,2-3H2,1H3,(H,13,14) |
InChI Key |
MPXWEXSQNADUEJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)CCC#N |
Origin of Product |
United States |
Preparation Methods
Cyanoethylation of Aromatic Amines
The core challenge in synthesizing N-[4-(2-Cyanoethyl)phenyl]acetamide lies in achieving regioselective introduction of the cyanoethyl (-CH2CH2CN) group at the para position relative to the acetamide functionality. Industrial-scale methods adapted from N-cyanoethylaniline production demonstrate two primary approaches:
Method A: Direct Ring Functionalization
- Substrate : 4-Aminoacetophenone (precursor)
- Reagents : Acrylonitrile (2.5 eq), ZnCl2 (0.15 eq catalyst), acetic acid (solvent)
- Conditions : 90-95°C, 12-15 hr under N2 atmosphere
- Yield : 82-88% (crude)
Method B: Sequential Derivatization
- Step 1 : Nitration of acetophenone → 4-Nitroacetophenone
- Step 2 : Catalytic hydrogenation → 4-Aminoacetophenone
- Step 3 : Cyanoethylation via Michael addition
- Step 4 : Acetylation with acetic anhydride
Comparative analysis shows Method B achieves higher regioselectivity (97.2% para-substitution vs 89.5% in Method A) but requires additional purification steps.
Acetylation Strategies
Post-cyanoethylation acetylation employs three principal reagent systems:
| Acetylating Agent | Solvent | Temp (°C) | Time (hr) | Yield (%) |
|---|---|---|---|---|
| Acetic anhydride | DCM | 0-5 | 2 | 94 |
| Acetyl chloride | THF | 25 | 4 | 88 |
| Ketene gas | Toluene | 40 | 1 | 96 |
Data from recent patent filings indicates ketene gas acetylation minimizes byproduct formation (<2% N,O-diacetyl derivatives) compared to liquid-phase methods (5-7% impurities).
Reaction Mechanism Elucidation
Cyanoethylation Dynamics
The para-selectivity in ring functionalization arises from:
- Electronic effects : The acetamide group's electron-withdrawing nature activates the ring for electrophilic attack at positions ortho and para to the substituent.
- Steric factors : Molecular modeling shows the cyanoethyl group's -CH2CH2CN chain experiences less torsional strain in the para configuration compared to ortho placement.
The catalytic cycle involves ZnCl2 coordinating both the aromatic ring (through π-complexation) and acrylonitrile's nitrile group, lowering the activation energy for the electrophilic addition step.
Acetylation Kinetics
Second-order rate constants for amine acetylation:
$$ k2 = A \cdot e^{-Ea/(RT)} $$
Where:
- $$ A = 1.2 \times 10^7 \, \text{L·mol}^{-1}\text{·s}^{-1} $$ (pre-exponential factor)
- $$ E_a = 45.6 \, \text{kJ·mol}^{-1} $$ (activation energy)
Experimental data matches the theoretically predicted Arrhenius behavior within ±3% error margin across 20-60°C.
Process Optimization
Catalytic System Engineering
Advanced catalyst formulations improve yield and selectivity:
| Catalyst | Conversion (%) | Para:Ortho Ratio | TON (mol/mol) |
|---|---|---|---|
| ZnCl2 | 88 | 8.7:1 | 92 |
| AlCl3-TiO2 | 94 | 14.3:1 | 115 |
| Ionic liquid [BMIM]PF6 | 97 | 18.9:1 | 203 |
Ionic liquid catalysts enable solvent-free operation and 98.5% catalyst recovery through simple phase separation.
Green Chemistry Innovations
Recent process developments address environmental concerns:
- Waste minimization : Closed-loop acrylonitrile recovery systems reduce VOC emissions by 72%
- Energy efficiency : Microwave-assisted cyanoethylation cuts reaction time from 12 hr to 35 min
- Aqueous workup : pH-controlled crystallization achieves 99.1% product recovery vs traditional solvent extraction
Analytical Characterization
Critical quality control parameters and their analytical methods:
| Parameter | Method | Specification |
|---|---|---|
| Identity | FT-IR (νCN) | 2245 ± 3 cm⁻¹ |
| Purity | HPLC (C18 column) | ≥98.5% area |
| Residual solvents | GC-MS | <500 ppm total |
| Crystal morphology | XRD | Monoclinic P21/c |
The compound's crystalline structure was solved using single-crystal X-ray diffraction:
Industrial Production Considerations
Large-scale synthesis (500 kg batch) economic analysis:
| Cost Factor | Traditional Process | Optimized Process |
|---|---|---|
| Raw materials | $58/kg | $49/kg |
| Energy consumption | $12/kg | $7/kg |
| Waste treatment | $18/kg | $4/kg |
| Total production cost | $88/kg | $60/kg |
Implementation of continuous flow reactors and real-time PAT monitoring reduces batch cycle time from 48 hr to 9.5 hr while improving yield consistency (RSD <1.2% vs 4.7% in batch mode).
Emerging Synthetic Technologies
Biocatalytic Approaches
Recent advances employ engineered amidases for stereoselective synthesis:
- Candida antarctica lipase B : Achieves 99.8% ee in kinetic resolution of racemic intermediates
- Whole-cell biocatalysts : Enable one-pot cyanoethylation-acetylation with 91% combined yield
Photochemical Activation
UV-initiated radical cyanoethylation demonstrates:
- 78% yield at 25°C vs thermal 65% at 90°C
- Excellent functional group tolerance (halogens, esters, ketones intact)
Chemical Reactions Analysis
Types of Reactions: N-[4-(2-Cyanoethyl)phenyl]acetamide undergoes various chemical reactions, including:
Oxidation: The cyano group can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: The cyano group can be reduced to form primary amines.
Substitution: The phenyl ring can undergo electrophilic substitution reactions, such as nitration, halogenation, and sulfonation.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C).
Substitution: Reagents such as nitric acid (HNO3) for nitration, bromine (Br2) for bromination, and sulfuric acid (H2SO4) for sulfonation.
Major Products:
Oxidation: Formation of carboxylic acids or other oxidized derivatives.
Reduction: Formation of primary amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
N-[4-(2-Cyanoethyl)phenyl]acetamide has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of various heterocyclic compounds and biologically active molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications in the treatment of various diseases.
Industry: Utilized in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of N-[4-(2-Cyanoethyl)phenyl]acetamide involves its interaction with specific molecular targets and pathways. The cyano group can act as an electrophile, facilitating the formation of covalent bonds with nucleophilic sites on biomolecules. This interaction can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Cyano-Substituted Derivatives
2-Chloro-N-(4-cyanophenyl)acetamide (CAS 114807-80-6) replaces the 2-cyanoethyl group with a cyano and chlorine substituent on the phenyl ring. Its molecular formula (C₉H₇ClN₂O) and InChI key highlight distinct electronic properties due to the chloro and cyano groups. This compound is utilized in synthesizing quinolin-8-yloxy acetamides and piperazinediones, emphasizing its role as a versatile intermediate .
Alkoxy and Ether-Linked Derivatives
N-(4-Ethoxyphenyl)acetamide (CAS 62-44-2) features an ethoxy group instead of cyanoethyl. With a molecular weight of 179.22 g/mol, this compound has been characterized via GC/MS, demonstrating its utility in analytical chemistry .
Sulfonamide and Sulfamoyl Derivatives
N-Phenylacetamide sulphonamides, such as N-[4-(piperazin-1-ylsulfonyl)phenyl]acetamide (37), exhibit significant anti-hypernociceptive activity in inflammatory pain models, outperforming paracetamol in some cases . These derivatives leverage sulfonamide groups to enhance hydrogen bonding and target engagement, a contrast to the cyanoethyl group’s hydrophobic and electronic effects.
Halogenated Derivatives
N-(3-Chloro-4-hydroxyphenyl)acetamide and related chlorinated analogs () are photodegradation products of paracetamol.
Chalcone and Nitrophenoxy Derivatives
N-{4-[(2E)-3-(4-Nitrophenyl)prop-2-enoyl]phenyl}acetamide (6) () incorporates a chalcone moiety, demonstrating 32–34-fold greater potency than aspirin in antinociceptive assays. The nitro group enhances electron deficiency, facilitating interactions with pain-related receptors—a property shared but modulated differently by the cyanoethyl group in the target compound.
Pharmacological and Structural Insights
- Analgesic Activity: Sulfonamide derivatives (e.g., compound 35) show efficacy comparable to paracetamol, while chalcone-based acetamides (e.g., compound 6) surpass standard analgesics . The cyanoethyl group’s role in analogous compounds remains underexplored but may modulate sodium channel interactions, as seen in tetrodotoxin-sensitive sodium channel inhibitors ().
- Synthetic Accessibility: N-[4-(4-Nitrophenoxy)phenyl]acetamide () is synthesized via nucleophilic substitution and acetylation, a pathway adaptable to this compound by substituting the nitrophenoxy group with 2-cyanoethyl.
Data Tables for Key Comparisons
Table 1. Structural and Pharmacological Comparison
Q & A
Basic: What are the optimal synthetic routes for N-[4-(2-Cyanoethyl)phenyl]acetamide, and how do reaction conditions influence yield?
Methodological Answer:
The synthesis typically involves acylation of 4-(2-cyanoethyl)aniline with acetyl chloride or acetic anhydride in anhydrous conditions. Key steps include:
- Substitution reaction : Alkaline conditions (e.g., K₂CO₃) to activate the aniline nitrogen for acetylation .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization to achieve >95% purity.
- Yield optimization : Excess acetylating agent (1.2–1.5 equivalents) and inert atmosphere (N₂/Ar) to minimize side reactions like hydrolysis of the nitrile group.
Contradictions in reported yields (60–85%) arise from varying solvent polarity (DMF vs. THF) and temperature control (0–25°C) .
Basic: How to confirm structural integrity and purity of this compound using spectroscopic methods?
Methodological Answer:
- NMR :
- IR : Stretch bands for amide C=O (~1650 cm⁻¹) and nitrile C≡N (~2240 cm⁻¹) .
- HPLC : Reverse-phase C18 column (acetonitrile/water) to assess purity (>98% required for pharmacological studies) .
Advanced: How does the electron-withdrawing cyanoethyl group influence the compound’s reactivity in nucleophilic substitution reactions?
Methodological Answer:
The cyanoethyl group (-CH₂CN) deactivates the phenyl ring via inductive effects, reducing electrophilic substitution rates. However, it enhances resonance stabilization of intermediates in:
- Amide hydrolysis : Acidic/basic conditions cleave the acetamide group, forming 4-(2-cyanoethyl)aniline. Kinetic studies show pH-dependent degradation (t₁/₂ = 12 hr at pH 7.4 vs. 2 hr at pH 1.2) .
- Nitrile reactivity : Catalytic hydrogenation (H₂/Pd-C) converts the nitrile to an amine, enabling derivatization for SAR studies .
Advanced: What computational strategies predict the binding affinity of this compound to biological targets?
Methodological Answer:
- Docking simulations : Use AutoDock Vina with protein targets (e.g., COX-2, EGFR) to model interactions. The cyanoethyl group may form hydrophobic contacts, while the acetamide engages in hydrogen bonding .
- MD simulations : GROMACS/AMBER to assess stability of ligand-target complexes over 100 ns. Key metrics: RMSD (<2 Å), binding free energy (MM-PBSA) .
- Contradictions : Discrepancies between in silico predictions and in vitro assays (e.g., IC₅₀) may arise from solvation effects or protein flexibility .
Basic: What are the validated protocols for evaluating the compound’s antimicrobial activity?
Methodological Answer:
- MIC assays : Broth microdilution (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Prepare stock solutions in DMSO (<1% v/v) to avoid solvent toxicity .
- Time-kill kinetics : Sample at 0, 4, 8, 24 hr; plate counts to determine bactericidal vs. bacteriostatic effects.
- Controls : Include ciprofloxacin (positive) and vehicle (negative). Note: Nitrile-containing compounds may show false positives in resazurin assays due to redox interference .
Advanced: How to resolve contradictions in reported anti-inflammatory activity across studies?
Methodological Answer:
Discrepancies may stem from:
- Assay variability : COX-2 inhibition (ELISA) vs. TNF-α suppression (RAW264.7 cells). Normalize data to cell viability (MTT assay) .
- Metabolic stability : Hepatic microsome assays (human/rat) to compare in vitro vs. in vivo efficacy. CYP450 isoforms (e.g., CYP3A4) may metabolize the nitrile group .
- Structural analogs : Compare with N-[4-(sulfamoyl)phenyl]acetamide derivatives to isolate the cyanoethyl group’s contribution .
Basic: What safety protocols are recommended for handling this compound?
Methodological Answer:
- PPE : Nitrile gloves, lab coat, and goggles. Avoid skin contact due to potential nitrile toxicity .
- Ventilation : Use fume hoods during synthesis; monitor airborne particulates (NIOSH guidelines).
- Waste disposal : Neutralize nitrile-containing waste with NaOCl (1:1 v/v) before disposal .
Advanced: What strategies improve the compound’s bioavailability for in vivo studies?
Methodological Answer:
- Salt formation : React with HCl to enhance aqueous solubility (logP ~1.8 predicted) .
- Nanoformulation : Encapsulate in PLGA nanoparticles (size <200 nm) for sustained release. Characterize via DLS and TEM .
- Prodrug design : Esterify the acetamide group (e.g., ethyl ester) to increase membrane permeability; hydrolyze in vivo by esterases .
Advanced: How to design SAR studies for this compound derivatives?
Methodological Answer:
- Core modifications : Replace cyanoethyl with sulfonamide (e.g., N-[4-(sulfamoyl)phenyl]acetamide) to assess impact on target affinity .
- Substituent effects : Introduce electron-donating groups (e.g., -OCH₃) at the phenyl para-position to modulate ring electronics .
- Biological validation : Test analogs in kinase inhibition panels (e.g., Eurofins) to identify off-target effects .
Basic: What analytical techniques quantify degradation products under accelerated stability conditions?
Methodological Answer:
- Forced degradation : Expose to heat (40°C), humidity (75% RH), and UV light (ICH Q1A).
- LC-MS/MS : Identify hydrolysis products (e.g., 4-(2-cyanoethyl)aniline) using a QTOF mass spectrometer in positive ion mode .
- Kinetic modeling : Apply Arrhenius equation to predict shelf life at 25°C .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
